molecular formula C10H16N2O2 B2783963 N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 2122595-43-9

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No. B2783963
CAS RN: 2122595-43-9
M. Wt: 196.25
InChI Key: CPXLBPBVRLKYBA-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was originally discovered as a potential anti-tumor agent due to its ability to inhibit RNA polymerase I transcription, which is critical for cancer cell proliferation. In recent years, CX-5461 has emerged as a promising therapeutic agent with potential applications in a variety of cancer types.

Mechanism of Action

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide exerts its anti-tumor effects by inhibiting RNA polymerase I transcription, which is critical for cancer cell proliferation. Specifically, this compound binds to a specific region of RNA polymerase I and prevents it from functioning properly. This leads to a decrease in ribosomal RNA synthesis, which in turn leads to a decrease in protein synthesis and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is important for cell cycle regulation and apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising therapeutic agent with minimal off-target effects. However, one limitation is its potential toxicity, as it has been shown to induce DNA damage and activate the p53 pathway. Additionally, this compound has poor solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. Additionally, there is ongoing research on the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide involves a multi-step process, starting with the reaction of cyclobutanone with methylamine to form N-methylcyclobutanamine. This intermediate is then reacted with ethyl chloroformate to form N-methyl-N-(2-oxoethyl)cyclobutanamine. The final step involves the reaction of this intermediate with 2-amino-4-methylpyridine to form this compound.

Scientific Research Applications

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have activity against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In preclinical studies, this compound has demonstrated significant anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

N-cyclobutyl-N-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-12(7-3-2-4-7)10(14)8-5-6-9(13)11-8/h7-8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXLBPBVRLKYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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